molecular formula C7H3ClN2O2S B188900 3-Chloro-5-nitro-1,2-benzisothiazole CAS No. 30747-87-6

3-Chloro-5-nitro-1,2-benzisothiazole

Cat. No. B188900
CAS RN: 30747-87-6
M. Wt: 214.63 g/mol
InChI Key: JLKBGSBCVBKCBM-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-1,2-benzisothiazole (CNBT) is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. CNBT is a heterocyclic compound that contains a benzene ring fused with a thiazole ring, with a chlorine atom and a nitro group attached to it.

Scientific Research Applications

3-Chloro-5-nitro-1,2-benzisothiazole has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit antimicrobial, antifungal, and anticancer properties. 3-Chloro-5-nitro-1,2-benzisothiazole has also been studied for its potential use as an anti-inflammatory and analgesic agent. In the field of agriculture, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit insecticidal and herbicidal properties. 3-Chloro-5-nitro-1,2-benzisothiazole has also been studied for its potential use as a photosensitizer in photodynamic therapy. In the field of material science, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit luminescent properties and has been studied for its potential use in organic light-emitting diodes (OLEDs).

Mechanism Of Action

The mechanism of action of 3-Chloro-5-nitro-1,2-benzisothiazole varies depending on its application. In the case of antimicrobial and antifungal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to inhibit the growth of microorganisms by disrupting their cell membranes. In the case of anticancer properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to induce apoptosis (programmed cell death) in cancer cells. In the case of insecticidal and herbicidal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to disrupt the nervous system of insects and plants.

Biochemical And Physiological Effects

3-Chloro-5-nitro-1,2-benzisothiazole has been found to have various biochemical and physiological effects depending on its application. In the case of antimicrobial and antifungal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to inhibit the growth of microorganisms without affecting human cells. In the case of anticancer properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to induce apoptosis in cancer cells without affecting normal cells. In the case of insecticidal and herbicidal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to have low toxicity to mammals and birds.

Advantages And Limitations For Lab Experiments

3-Chloro-5-nitro-1,2-benzisothiazole has several advantages for lab experiments. It is easy to synthesize and has a high purity level. 3-Chloro-5-nitro-1,2-benzisothiazole is also stable under normal laboratory conditions. However, 3-Chloro-5-nitro-1,2-benzisothiazole has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. 3-Chloro-5-nitro-1,2-benzisothiazole is also expensive and not readily available in large quantities.

Future Directions

There are several future directions for the study of 3-Chloro-5-nitro-1,2-benzisothiazole. In the field of medicine, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as an anti-inflammatory and analgesic agent. In the field of agriculture, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as a natural herbicide and insecticide. In the field of material science, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as a luminescent material for OLEDs. Additionally, further research is needed to determine the toxicity and environmental impact of 3-Chloro-5-nitro-1,2-benzisothiazole.
In conclusion, 3-Chloro-5-nitro-1,2-benzisothiazole is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Chloro-5-nitro-1,2-benzisothiazole and its impact on the environment and human health.

properties

CAS RN

30747-87-6

Product Name

3-Chloro-5-nitro-1,2-benzisothiazole

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

3-chloro-5-nitro-1,2-benzothiazole

InChI

InChI=1S/C7H3ClN2O2S/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H

InChI Key

JLKBGSBCVBKCBM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl

Other CAS RN

30747-87-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-nitro-l,2-benzisothiazol-3(2H)-one (10.0 g, 0.0510 mol), phosphorus oxychloride (40.0 mL, 0.429 mol) and tributylamine (12.0 mL, 0.050 mol) is heated at 103-115° C. for six hours, stirred at room temperature overnight, and poured into an ice-water mixture. The resultant aqueous mixture is extracted with methylene chloride. The combined organic extracts are washed sequentially with water and saturated sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to obtain a gum. Column chromatography of the gum using silica gel and methylene chloride gives the title product as an orange-yellow solid which is identified by NMR spectral analysis.
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ice water
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